molecular formula C11H12O2 B8816633 Cinnamyl acetate

Cinnamyl acetate

Cat. No.: B8816633
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl acetate, also known as this compound, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid with a sweet, floral, and balsamic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cinnamyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cinnamyl acetate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: Cinnamyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the fragrance and flavor industry for its sweet and floral aroma .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-phenylprop-2-enyl acetate

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3

InChI Key

WJSDHUCWMSHDCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1

boiling_point

265.0 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above alcohol (2.05 g) in pyridine (1.6 ml) with acetic anhydride (1.8 g) was stirred at 25° for 3 hours before being partitioned between ether and dilute hydrochloric acid. Work-up in the conventional manner gave 3-phenylprop-2-enyl acetate (2.2 g). NMR 1H: 7.15 (5H,m), 6.52 (1H,d), 6.22(1H,t), 4.57 (2H,d), 2.00(3H,s).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspended CH2Cl2 (2 ml) solution of 2-bromo-1-methylpyridinium (720 mg, 2.4 mmol) was added a mixture of cinnamyl alcohol (268 mg, 2.0 mmol), acetic acid (120 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in CH2Cl2 (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and cinnamyl acetate was isolated in 82% yield.
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

α-Benzyloxy[4-(acetoxymethyl)styrene] and α-Benzyloxy[3-(acetoxymethyl)styrene] (Formula II, R1 =CH3COOCH2C6H4 -, R2 =benzyl). (Acetoxymethyl)styrene was prepared from (chloromethyl)styrene by the method described in Polymer, 1973, 14, 330. It was converted (Method C) to the required alkoxystyrene: 1H NMR (CCl4) δ 2.02 (3H, s), 4.23 (1H, d, J 2 Hz), 4.67 (1H, d, J 2 Hz), 4.87 (2H, s), 5.00 (2H, s), 7.0-7.7 (9H, m); MS (CH4) 283 (MH+, 1%), 91 (100%); IR 1740 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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